molecular formula C15H21ClN2 B1436312 (4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine CAS No. 1708293-19-9

(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine

Cat. No.: B1436312
CAS No.: 1708293-19-9
M. Wt: 264.79 g/mol
InChI Key: PMGPRAIFDVXWAX-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)({8-methyl-8-azabicyclo[321]octan-3-yl})methanamine is a chemical compound with the molecular formula C15H21ClN2 It is known for its complex structure, which includes a chlorophenyl group and an 8-methyl-8-azabicyclo[321]octane moiety

Scientific Research Applications

(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound’s structure makes it a candidate for studying biological interactions and pathways.

    Industry: It may be used in the production of specialized chemicals or materials with unique properties.

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed or inhaled, and can cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Future Directions

The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is potential for future research and development involving this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or through desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(4-chlorophenyl)-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2/c1-18-13-6-7-14(18)9-11(8-13)15(17)10-2-4-12(16)5-3-10/h2-5,11,13-15H,6-9,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGPRAIFDVXWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)C(C3=CC=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine
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(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine
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(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine
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(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine
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(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine
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(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine

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